molecular formula C23H29N3O5S2 B2965998 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 329903-24-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No. B2965998
CAS RN: 329903-24-4
M. Wt: 491.62
InChI Key: YBYUPIQDGUPFKZ-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” has a molecular formula of C23H29N3O5S2 and an average mass of 491.624 Da . It contains a total of 64 bonds, including 35 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 triple bond, and 11 aromatic bonds .


Molecular Structure Analysis

The molecule contains several functional groups, including a secondary amide, a nitrile, and a sulfonamide . It also contains a five-membered ring, two six-membered rings, and a nine-membered ring .

Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamide inhibitors have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition against specific isoenzymes. The study by Supuran, Maresca, Gregáň, and Remko (2013) focuses on the synthesis and assay of such inhibitors, including their activity across different carbonic anhydrase isoenzymes, showcasing their potential in enzyme inhibition research (Supuran et al., 2013).

Material Science

In the field of material science, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment applications. These membranes, prepared through an interfacial polymerization technique, demonstrate improved water flux due to enhanced surface hydrophilicity without compromising dye rejection capabilities. The research by Liu et al. (2012) highlights the role of sulfonated aromatic diamine monomers in improving the properties of nanofiltration membranes, offering insights into their application in water treatment technologies (Liu et al., 2012).

Organic Chemistry

Further, the compound has implications in organic chemistry, where derivatives have been synthesized and studied for their free radical scavenging activity. The work by Tait, Ganzerli, and D. Bella (1996) explores the preparation of phenols derived from sulfamoylphenylbenzamides and their capacity to act as free radical scavengers, underlining the chemical's utility in developing antioxidative agents (Tait et al., 1996).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-16-4-9-21-19(14-16)20(15-24)23(32-21)25-22(27)17-5-7-18(8-6-17)33(28,29)26(10-12-30-2)11-13-31-3/h5-8,16H,4,9-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYUPIQDGUPFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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